REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]([C:10](=[S:12])[NH2:11])[CH3:9])(C)(C)C.Br[CH2:15][C:16](=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(O)C>[CH2:20]([O:19][C:17]([C:16]1[N:11]=[C:10]([CH:8]([NH2:7])[CH3:9])[S:12][CH:15]=1)=[O:18])[CH3:21]
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Name
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|
Quantity
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8.7 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC(C)C(N)=S)=O
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Name
|
|
Quantity
|
9.21 g
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Type
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reactant
|
Smiles
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BrCC(C(=O)OCC)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The ethanol was removed in vacuo
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Type
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CUSTOM
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Details
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the residue was purified by flash chromatography (5:95 MeOH:CH2Cl2)
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Name
|
|
Type
|
product
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Smiles
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C(C)OC(=O)C=1N=C(SC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 14.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |